Echinophylline C
Description
Properties
Molecular Formula |
C20H29NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(5S,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-1,2-dihydropyrrol-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H29NO3/c1-13-7-10-20(3)15(18(23)24)5-4-6-16(20)19(13,2)11-8-14-9-12-21-17(14)22/h5,9,13,16H,4,6-8,10-12H2,1-3H3,(H,21,22)(H,23,24)/t13?,16?,19-,20-/m0/s1 |
InChI Key |
SMVIBINEORXRIL-FTHPZIJASA-N |
Isomeric SMILES |
CC1CC[C@@]2(C([C@@]1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Echinophylline C involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the use of O-acyl oximes and α-amino ketones in a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation reaction . This method allows for the formation of 3-aminopyrroles, which are crucial intermediates in the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources, followed by purification using techniques such as chromatography and crystallization . The use of genetically engineered microorganisms, such as Escherichia coli , for the production of this compound is also being explored .
Chemical Reactions Analysis
Types of Reactions
Echinophylline C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include copper catalysts , oxidizing agents , and reducing agents . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives and intermediates that can be further utilized in synthetic chemistry .
Scientific Research Applications
Echinophylline C has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Echinophylline C involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with protein kinases and transcription factors .
Comparison with Similar Compounds
Echinophylline C is structurally similar to other diterpenoid compounds, such as:
6alpha-Hydroxycleroda-3,13-dien-16,15-olid-18-oic acid: (CAS# 771493-42-6)
Clerodermic acid methyl ester: (CAS# 67650-47-9)
15,16-Dihydro-15-methoxy-16-oxohardwickiic acid: (CAS# 115783-35-2)
15-Methoxymkapwanin: (CAS# 1309920-99-7)
Dodovislactone A: (CAS# 1616683-54-5)
Ajugalide D: (CAS# 853247-65-1).
Compared to these compounds, this compound is unique due to its specific molecular structure and biological activities
Q & A
Q. How do researchers address bioavailability challenges when extrapolating in vitro data to in vivo efficacy?
- Methodology : Perform ADME assays (e.g., Caco-2 permeability, microsomal stability). Pair with physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge in vitro IC50 to effective plasma concentrations .
Q. What ethical considerations apply to human cell-based studies of this compound?
- Methodology : Obtain IRB approval for primary human cell use. Document informed consent for donor samples (e.g., peripheral blood mononuclear cells). Adhere to GDPR or HIPAA for data anonymization .
Q. How can metabolomic profiling elucidate this compound’s downstream effects?
- Methodology : Apply untargeted LC-MS metabolomics to treated vs. control cells. Use pathway analysis (MetaboAnalyst, KEGG) to identify perturbed metabolic networks. Validate key metabolites via targeted MRM assays .
Guidance for Addressing Methodological Gaps
- Systematic Review Integration : Follow Cochrane guidelines for risk-of-bias assessment (e.g., ROBINS-I) to evaluate preclinical studies .
- Data Transparency : Share raw spectra, chromatograms, and statistical scripts via repositories like Figshare or Zenodo, citing FAIR principles .
- Interdisciplinary Collaboration : Consult bioinformaticians for omics data analysis and pharmacologists for in vivo model optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
